molecular formula C10H9N3O3 B2950647 Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate CAS No. 1361229-77-7

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate

Cat. No.: B2950647
CAS No.: 1361229-77-7
M. Wt: 219.2
InChI Key: KPULRIJRSMXOFF-UHFFFAOYSA-N
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Description

Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate is an organic compound with the molecular formula C10H9N3O3 It features a benzoate ester linked to an oxadiazole ring, which is further substituted with an amino group

Mechanism of Action

Target of Action

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its broad spectrum of biological activity . . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

This interaction could inhibit or enhance the target’s activity, resulting in the observed biological effects .

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it is likely that the compound affects multiple pathways. These could include pathways related to inflammation, viral replication, bacterial growth, nerve signal transmission, malaria parasite lifecycle, plant growth, anxiety, insect development, tuberculosis, viral infections, fungal growth, hepatitis B virus, cancer, and pain.

Result of Action

Given the range of biological activities associated with 1,3,4-oxadiazole derivatives , the compound’s action could result in a variety of effects at the molecular and cellular levels. These could include changes in gene expression, protein function, cell signaling, and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with hydrazine hydrate to form 4-aminobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
  • Methyl 4-(5-nitro-1,3,4-oxadiazol-2-yl)benzoate
  • Methyl 4-(5-chloro-1,3,4-oxadiazol-2-yl)benzoate

Uniqueness

Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate is unique due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for the design of new drugs with specific biological activities .

Properties

IUPAC Name

methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPULRIJRSMXOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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